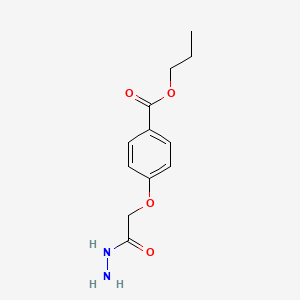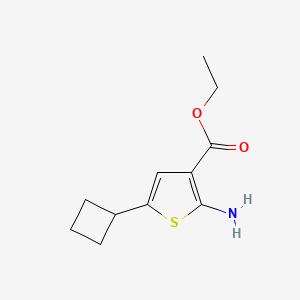![molecular formula C20H21N5O4 B2746266 Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 896827-71-7](/img/structure/B2746266.png)
Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate” is a complex chemical compound with diverse applications in scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure of “this compound” is not provided in the available sources.科学的研究の応用
Advanced Glycation End-Products Research One area of research that could be tangentially related to the applications of Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is the study of Methylglyoxal (MG) and its derivatives. MG is a reactive alpha-oxoaldehyde that modifies proteins, forming advanced glycation end-products (AGEs). These AGEs are linked to various complications in diabetes and neurodegenerative diseases. The study of MG and its derivatives could provide a framework for researching the biochemical interactions and potential therapeutic applications of related compounds, including the one (Nemet, Varga-Defterdarović, & Turk, 2006).
Chemical Synthesis and Transformations Research into imidazole derivatives, such as those created through the syntheses described by Ferguson and Schofield (1975), offers insight into the chemical properties and potential applications of this compound. These syntheses involve deoxygenation and chlorination processes that could be relevant to understanding the chemical behavior and possible uses of the compound in synthetic chemistry (Ferguson & Schofield, 1975).
Antimicrobial and Antifungal Applications Compounds isolated from natural sources, such as Caesalpinia pulcherrima, have been found to possess antimicrobial and antifungal properties. Studies like those conducted by Ragasa, Hofilena, and Rideout (2002) on cassane-type furanoditerpenoids could provide a basis for exploring the antimicrobial potential of this compound and related compounds (Ragasa, Hofilena, & Rideout, 2002).
Corrosion Inhibition Research The study of 1,3,4-oxadiazole derivatives by Ammal, Prajila, and Joseph (2018) for corrosion inhibition in mild steel provides an example of how similar compounds could be used in materials science and engineering. The research into these derivatives' physicochemical properties and their interaction with metal surfaces could inform potential industrial applications of this compound as a corrosion inhibitor or in other protective coatings (Ammal, Prajila, & Joseph, 2018).
Luminescence Sensing The development of lanthanide(III)-organic frameworks for luminescence sensing, as explored by Shi, Zhong, Guo, and Li (2015), demonstrates the potential application of complex organic molecules in sensing technologies. Such frameworks' selective sensitivity to benzaldehyde derivatives suggests a pathway for using this compound in the development of new sensors or diagnostic tools (Shi, Zhong, Guo, & Li, 2015).
特性
IUPAC Name |
methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-11-25-16-17(21-19(25)24(13)12-14-7-5-4-6-8-14)22(2)20(28)23(18(16)27)10-9-15(26)29-3/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZRNQGXGACRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)
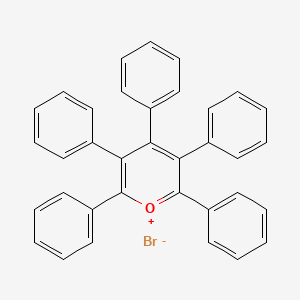
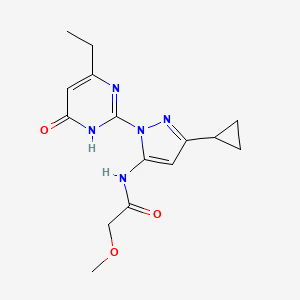
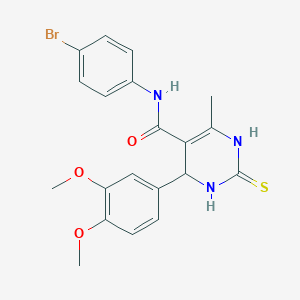

![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)
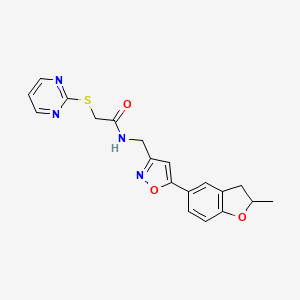
![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)
